molecular formula C15H17N7 B12246371 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12246371
M. Wt: 295.34 g/mol
InChI Key: UFSQRLZRNMCONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a pyrimidine ring, all connected through a dimethylamino group. The presence of these heterocyclic rings imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 2-chloromethylpyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 2-(dimethylamino)methylpyridine.

    Pyrazole Ring Formation: The intermediate is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring through a cyclization reaction.

    Pyrimidine Ring Formation: Finally, the pyrazole intermediate is reacted with a suitable nitrile or amidine to form the pyrimidine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyridine or pyrazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-imidazol-1-yl)pyrimidin-4-amine
  • N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-triazol-1-yl)pyrimidin-4-amine

Uniqueness

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds with imidazole or triazole rings. The pyrazole ring can influence the compound’s binding affinity to biological targets and its overall reactivity in chemical reactions.

Properties

Molecular Formula

C15H17N7

Molecular Weight

295.34 g/mol

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H17N7/c1-21(2)15-12(5-3-6-16-15)10-17-13-9-14(19-11-18-13)22-8-4-7-20-22/h3-9,11H,10H2,1-2H3,(H,17,18,19)

InChI Key

UFSQRLZRNMCONA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.